N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a complex organic compound belonging to the class of heterocyclic compounds, specifically pyrimidines. This compound exhibits notable structural features, including a hydroxyl group and multiple carbonyl groups, which contribute to its reactivity and potential applications in various scientific fields.
This compound is classified under several categories, including:
The compound is identified by its IUPAC name and has a CAS number of 499769-98-1. Its molecular formula is with a molecular weight of approximately 260.25 g/mol .
The synthesis of N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature.
The molecular structure of N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide can be represented using various structural formulas. The key features include:
The compound's SMILES representation is CN1C(=O)N(C=C(C(N)=NO)C1=O)C1=CC=CC=C1
, which provides insight into its connectivity .
N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide can participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism of action for N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide likely involves its interaction with biological targets at the molecular level. Potential mechanisms include:
Research into its specific interactions and efficacy is necessary for comprehensive understanding.
The physical properties of N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to its functional groups. Further analyses such as spectroscopy (NMR, IR) may provide additional insights into its characteristics.
N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide has potential applications in several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2